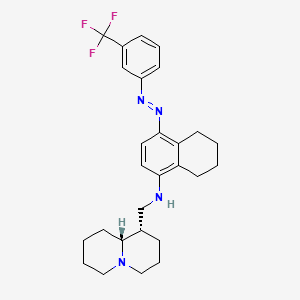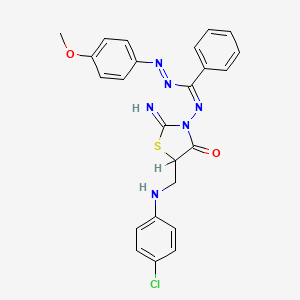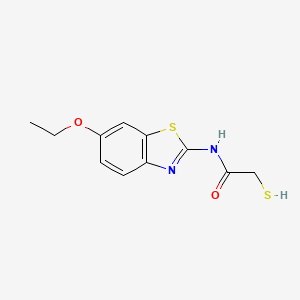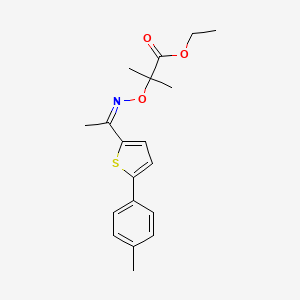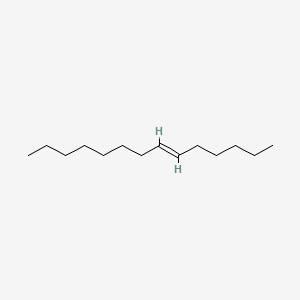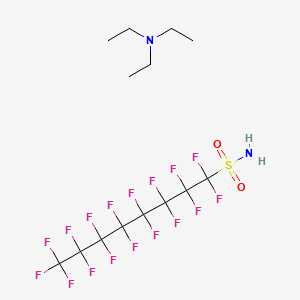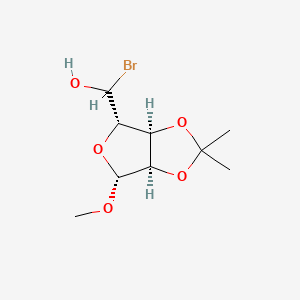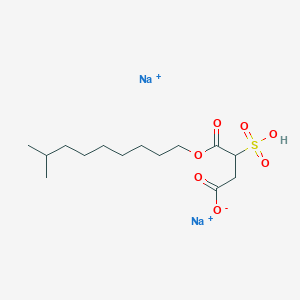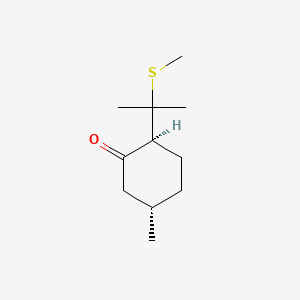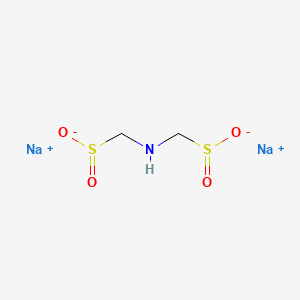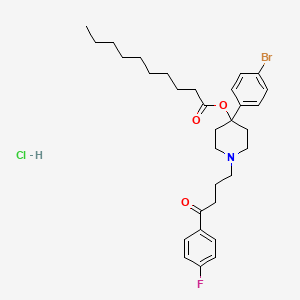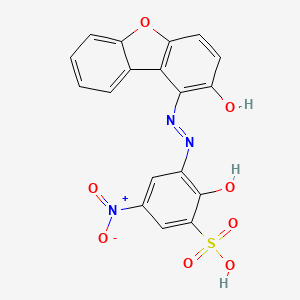
2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-[(2-hydroxy-1-dibenzofuryl)azo]-5-nitrobenzenesulfonic acid is a complex organic compound with the molecular formula C18H11N3O8S and a molecular weight of 429.4 g/mol. This compound is known for its unique structural features, which include a dibenzofuran moiety and an azo linkage, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(2-hydroxy-1-dibenzofuryl)azo]-5-nitrobenzenesulfonic acid typically involves the diazotization of 2-hydroxy-1-dibenzofuranamine followed by coupling with 5-nitro-2-hydroxybenzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of industrial-grade reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-[(2-hydroxy-1-dibenzofuryl)azo]-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-[(2-hydroxy-1-dibenzofuryl)azo]-5-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-[(2-hydroxy-1-dibenzofuryl)azo]-5-nitrobenzenesulfonic acid involves its interaction with various molecular targets. The compound’s azo linkage and nitro groups play crucial roles in its reactivity and biological activity. It can interact with cellular components, leading to oxidative stress and disruption of cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-5-nitrobenzenesulfonic acid
- 2-Hydroxy-3-[(2-hydroxy-1-phenyl)azo]-5-nitrobenzenesulfonic acid
Uniqueness
2-Hydroxy-3-[(2-hydroxy-1-dibenzofuryl)azo]-5-nitrobenzenesulfonic acid is unique due to its dibenzofuran moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
83784-11-6 |
|---|---|
Formule moléculaire |
C18H11N3O8S |
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
2-hydroxy-3-[(2-hydroxydibenzofuran-1-yl)diazenyl]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C18H11N3O8S/c22-12-5-6-14-16(10-3-1-2-4-13(10)29-14)17(12)20-19-11-7-9(21(24)25)8-15(18(11)23)30(26,27)28/h1-8,22-23H,(H,26,27,28) |
Clé InChI |
ZHOAJYYZODYLHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


